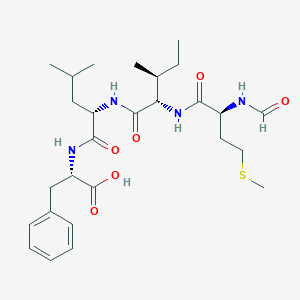

Chemotactic tetrapeptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

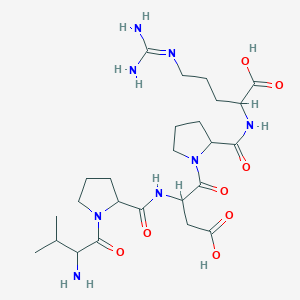

Chemotactic tetrapeptide, also known as N-formyl-Met-Leu-Phe (fMLP), is a peptide that plays a crucial role in the immune response of mammals. This small peptide is synthesized from the bacterial protein synthesis pathway and acts as a chemoattractant for neutrophils, which are white blood cells that play a vital role in the immune system. Chemotactic tetrapeptide is widely used in scientific research to study the mechanisms of inflammation, immune response, and cell migration.

Mécanisme D'action

Chemotactic tetrapeptide acts as a chemoattractant for neutrophils, which are white blood cells that play a vital role in the immune system. The peptide binds to a G protein-coupled receptor called FPR1 (formyl peptide receptor 1) on the surface of neutrophils. This binding activates a signaling pathway that leads to the activation of the actin cytoskeleton and the formation of a pseudopod. The pseudopod extends toward the source of the chemotactic signal, allowing the neutrophil to migrate towards the site of infection or inflammation.

Effets Biochimiques Et Physiologiques

Chemotactic tetrapeptide has a range of biochemical and physiological effects on neutrophils. It induces the activation of the actin cytoskeleton and the formation of a pseudopod, which leads to cell migration. It also induces the production of reactive oxygen species (ROS) and the release of lysosomal enzymes, which are involved in the destruction of pathogens. Chemotactic tetrapeptide also activates the expression of adhesion molecules on the surface of neutrophils, which allows them to interact with other immune cells and migrate through the endothelial barrier.

Avantages Et Limitations Des Expériences En Laboratoire

Chemotactic tetrapeptide has several advantages for lab experiments. It is a well-characterized chemoattractant that induces a robust neutrophil response. It is also relatively stable and easy to use in vitro and in vivo experiments. However, there are some limitations to its use. Chemotactic tetrapeptide is derived from bacterial cells, which may introduce contaminants or endotoxins. It also has a short half-life in vivo, which may limit its usefulness in some experimental models.

Orientations Futures

There are several future directions for research on chemotactic tetrapeptide. One area of interest is the development of new chemoattractants that target specific immune cell populations. Another area of interest is the development of novel therapies that target the chemotactic response. Chemotactic tetrapeptide has also been studied in the context of cancer, and future research may explore its potential as a therapeutic target in cancer treatment. Finally, there is ongoing research into the mechanisms of chemotaxis and the role of chemotactic tetrapeptide in the immune response.

Méthodes De Synthèse

Chemotactic tetrapeptide is synthesized by bacterial protein synthesis pathways. The peptide is formed by the addition of formyl-methionine to the N-terminus of the tripeptide Met-Leu-Phe. This process is catalyzed by the enzyme formyltransferase, which is found in bacterial cells. Chemotactic tetrapeptide can also be synthesized chemically using solid-phase peptide synthesis.

Applications De Recherche Scientifique

Chemotactic tetrapeptide is widely used in scientific research to study the mechanisms of inflammation, immune response, and cell migration. It is used to induce neutrophil chemotaxis in vitro and in vivo. Chemotactic tetrapeptide is also used to study the interactions between neutrophils and other immune cells, such as macrophages and dendritic cells. It has been used in a variety of experimental models, including wound healing, bacterial infections, and cancer.

Propriétés

Numéro CAS |

112275-27-1 |

|---|---|

Nom du produit |

Chemotactic tetrapeptide |

Formule moléculaire |

C27H42N4O6S |

Poids moléculaire |

550.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C27H42N4O6S/c1-6-18(4)23(31-24(33)20(28-16-32)12-13-38-5)26(35)29-21(14-17(2)3)25(34)30-22(27(36)37)15-19-10-8-7-9-11-19/h7-11,16-18,20-23H,6,12-15H2,1-5H3,(H,28,32)(H,29,35)(H,30,34)(H,31,33)(H,36,37)/t18-,20-,21-,22-,23-/m0/s1 |

Clé InChI |

CNRIWZMRFHIPDC-SVXFZJLFSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC=O |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O |

Autres numéros CAS |

112275-27-1 |

Séquence |

MILF |

Synonymes |

chemotactic tetrapeptide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.